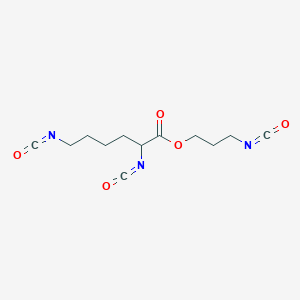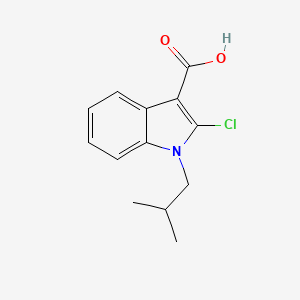
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-component reactions. One common method is the condensation of carbonyl compounds with diamines. For instance, the synthesis of 2,4-diaminopyrimidine derivatives can be achieved through the reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate under ZnCl₂-catalyzed conditions . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal, providing a broad range of substituted pyrimidines .
Industrial Production Methods
Industrial production of pyrimidine derivatives often relies on scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as Cu-catalyzed cyclization of ketones with nitriles, allows for the production of diversely functionalized pyrimidines under basic conditions . These methods offer broad substrate scope and good functional group tolerance, making them suitable for large-scale synthesis.
化学反应分析
Types of Reactions
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- undergoes various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce dihydropyrimidines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives, depending on the nature of the substituents introduced.
科学研究应用
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts the synthesis of nucleic acids, leading to the death of rapidly dividing cells, such as bacteria .
相似化合物的比较
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Pyrimethamine: An antimalarial drug with a similar mechanism of action.
Methotrexate: An anticancer drug that targets DHFR.
Uniqueness
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-3-pyridyl)methyl)- is unique due to its specific structural features, such as the presence of the 2,6-dimethoxy-3-pyridyl group, which may enhance its selectivity and potency against certain biological targets .
属性
CAS 编号 |
65873-69-0 |
|---|---|
分子式 |
C12H15N5O2 |
分子量 |
261.28 g/mol |
IUPAC 名称 |
5-[(2,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-3-7(11(16-9)19-2)5-8-6-15-12(14)17-10(8)13/h3-4,6H,5H2,1-2H3,(H4,13,14,15,17) |
InChI 键 |
GVQDDKFXRUBBDY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1)CC2=CN=C(N=C2N)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)
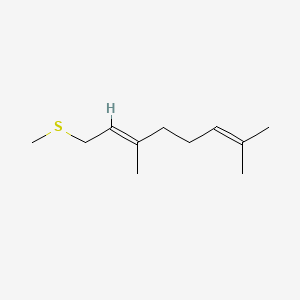
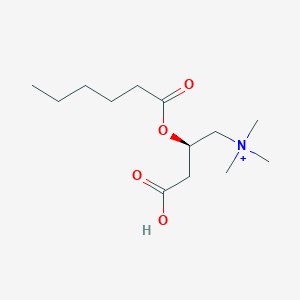
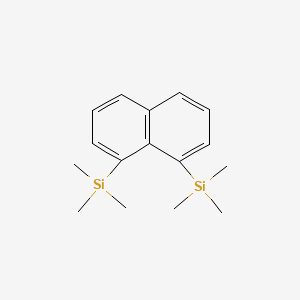
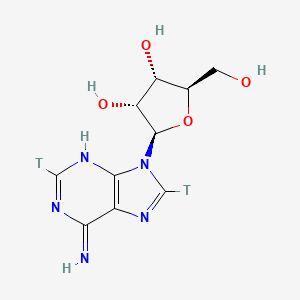
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
